molecular formula C10H13NO B1506079 3-((2S)Pyrrolidin-2-YL)phenol

3-((2S)Pyrrolidin-2-YL)phenol

Cat. No.: B1506079
M. Wt: 163.22 g/mol
InChI Key: DSELUURJNITILG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2S)Pyrrolidin-2-YL)phenol (CAS: 1217710-13-8) is a chiral aromatic-pyrrolidine hybrid compound. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The molecule consists of a phenol group attached to the (2S)-configured pyrrolidine ring, a structural motif that confers stereochemical specificity for biological interactions . The hydrochloride salt form (CAS: 1381929-36-7) is commonly used in pharmaceutical research due to enhanced solubility . This compound’s phenol group enables hydrogen bonding, while the pyrrolidine ring contributes to conformational flexibility, making it a candidate for targeting enzymes or receptors with hydrophobic pockets.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C10H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2/t10-/m0/s1

InChI Key

DSELUURJNITILG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)O

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-((2S)Pyrrolidin-2-YL)phenol with analogous pyrrolidine derivatives, emphasizing structural, pharmacological, and functional differences:

Compound Name Structure CAS Number Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Properties Key Differences
3-((2S)Pyrrolidin-2-YL)phenol Phenol-(2S-pyrrolidine) 1217710-13-8 C₁₁H₁₃NO 175.23 Potential CNS targeting (stereospecific interactions); moderate solubility in polar solvents . Parent compound; phenol group enables H-bonding.
3-((2S)Pyrrolidin-2-YL)-1-Methoxybenzene Methoxy-(2S-pyrrolidine)-benzene 1217710-13-8 C₁₂H₁₅NO 189.25 Improved lipophilicity vs. phenol derivative; reduced H-bonding capacity . Methoxy substitution enhances membrane permeability but limits polar interactions.
(S)-Methyl 3-(Pyrrolidin-2-YL)benzoate HCl Methyl ester-(2S-pyrrolidine)-benzene 1381927-60-1 C₁₂H₁₆ClNO₂ 253.72 Prodrug form; ester hydrolysis releases active phenol . Ester group increases stability but requires metabolic activation.
(RS)-3-(Pyrrolidin-2-YL)pyridine (Nornicotine) Pyridine-(pyrrolidine) 5746-86-1 C₁₀H₁₄N₂ 162.24 Nicotinic acetylcholine receptor agonist; natural alkaloid . Pyridine replaces phenol, altering electronic properties and receptor affinity.
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol Octylphenyl-(2S,3R-pyrrolidine)-methanol Not provided C₁₉H₃₁NO 289.45 Cytotoxic activity (IC₅₀: 2.5 µM in FL5.12 cells); disrupts nutrient transporters . Long alkyl chain enhances hydrophobicity and membrane disruption.

Key Observations :

Structural Modifications and Bioactivity: The phenol group in 3-((2S)Pyrrolidin-2-YL)phenol distinguishes it from analogs like Nornicotine (pyridine-based) and 3-((2S)Pyrrolidin-2-YL)-1-Methoxybenzene. The phenol’s H-bonding capability may enhance binding to targets like kinases or GPCRs, whereas pyridine derivatives (e.g., Nornicotine) interact preferentially with nicotinic receptors . Alkyl chain extensions, as in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol, drastically increase hydrophobicity and cytotoxicity, suggesting that lipophilicity correlates with membrane-targeting activity .

Stereochemical Specificity: The (2S) configuration in 3-((2S)Pyrrolidin-2-YL)phenol is critical for chiral recognition in biological systems. Racemic mixtures (e.g., (RS)-Nornicotine) often show reduced potency compared to enantiopure forms .

Pharmacokinetic Properties: Methoxy and ester derivatives exhibit higher lipophilicity, improving blood-brain barrier penetration but requiring metabolic conversion for activation (e.g., ester hydrolysis) . The hydrochloride salt of 3-((2S)Pyrrolidin-2-YL)phenol enhances aqueous solubility, a common strategy for improving bioavailability in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.